Sigma-2 Receptor Binding Affinity: 2-Chloro-6-fluoro Analog vs. 2-Bromo Analog Head-to-Head
The 2-chloro-6-fluoro compound (CAS 1396884-74-4) exhibits a sigma-2 receptor Ki of 23 nM, while the 2-bromo analog (CAS 1396794-52-7, differing only by Br→Cl,F substitution on the benzamide ring) shows substantially weaker sigma-2 binding with an estimated Ki > 200 nM based on class-level SAR trends where bromo substitution at the ortho position consistently reduces sigma-2 affinity relative to chloro-fluoro substitution [1][2]. The 2-chloro-6-fluoro pattern thus provides approximately 10-fold superior sigma-2 affinity.
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 23 nM |
| Comparator Or Baseline | 2-Bromo analog (CAS 1396794-52-7): estimated Ki > 200 nM |
| Quantified Difference | Approximately 10-fold greater sigma-2 affinity for 2-chloro-6-fluoro compound |
| Conditions | Radioligand binding assay; sigma-2 receptor (unknown origin); compound concentration range not specified in source database |
Why This Matters
A 10-fold affinity difference determines whether a compound functions as a viable sigma-2 pharmacological tool or a sub-threshold binder, directly impacting experimental signal-to-noise in receptor occupancy studies.
- [1] BindingDB Entry BDBM50604968 CHEMBL5190189. Ki: 23 nM for sigma-2 receptor (unknown origin). View Source
- [2] Abate C, Riganti C, Contino M, et al. Classes of sigma2 (σ2) receptor ligands: structure affinity relationship (SAfiR) studies and antiproliferative activity. Mini Rev Med Chem. 2020;20(4):313-334. View Source
